

validating cereblon engagement of Thalidomide-O-amido-PEG4-propargyl-based PROTACs

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Compound of Interest		
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	propargyl	
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Validating Cereblon Engagement of Thalidomide-Based PROTACs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the engagement of Cereblon (CRBN), a crucial E3 ubiquitin ligase, by Proteolysis Targeting Chimeras (PROTACs) based on Thalidomide and its analogues. Understanding and quantifying this initial binding event is paramount for the successful design and optimization of potent and selective protein degraders. Here, we present a comparative analysis of key experimental techniques, detailed protocols, and supporting data to aid researchers in selecting the most appropriate assays for their workflow.

Core Concepts in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and



the E3 ligase is the critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. Thalidomide and its derivatives, such as pomalidomide and lenalidomide, are widely used as CRBN binders in PROTAC design.



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Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Materials:

- Cell line of interest
- Test PROTACs
- PBS
- Lysis buffer with protease inhibitors
- Thermal cycler or heating block
- SDS-PAGE and Western blotting reagents
- Anti-CRBN antibody

Procedure:

• Cell Treatment: Treat cultured cells with the desired concentration of PROTAC or vehicle for a specified time (e.g., 1-2 hours).



- Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with PBS.
- Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
- Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
- Western Blotting: Determine the protein concentration of the supernatant. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an anti-CRBN antibody.
- Data Analysis: Quantify the band intensities for CRBN. A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the vehicle control indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble CRBN at a single temperature against the PROTAC concentration to determine the EC50.

Fluorescence Polarization (FP) Assay

This protocol outlines a competitive FP assay to determine the binding affinity of a PROTAC to purified CRBN.

Materials:

- Purified recombinant CRBN protein
- Fluorescently labeled thalidomide or pomalidomide tracer
- Test PROTACs
- Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)



- Black, low-volume 384-well plates
- Plate reader with FP capabilities

Procedure:

- Reagent Preparation: Prepare serial dilutions of the test PROTAC in assay buffer. Prepare a solution of the fluorescent tracer and CRBN protein in assay buffer. The optimal concentrations will need to be determined empirically.
- Assay Plate Setup: Add the PROTAC dilutions to the wells of the 384-well plate.
- Reaction Initiation: Add the CRBN protein and fluorescent tracer mixture to all wells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
- FP Measurement: Measure the fluorescence polarization on a suitable plate reader.
- Data Analysis: Plot the FP signal against the PROTAC concentration and fit the data to a competitive binding model to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Validating the engagement of Cereblon is a critical step in the development of thalidomide-based PROTACs. This guide has provided a comparative overview of key assays, including NanoBRET™, CETSA®, and FP, along with detailed experimental protocols. By carefully selecting and implementing these methods, researchers can gain valuable insights into the binding of their PROTACs to Cereblon, enabling the rational design of more effective protein degraders. The provided quantitative data for well-characterized PROTACs serves as a useful benchmark for these studies.

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